molecular formula C20H25N3O3S2 B12132904 3-[(5E)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(morpholin-4-yl)propyl]propanamide

3-[(5E)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(morpholin-4-yl)propyl]propanamide

Cat. No.: B12132904
M. Wt: 419.6 g/mol
InChI Key: VXMOKXBJRMKILQ-BMRADRMJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(5E)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(morpholin-4-yl)propyl]propanamide is a complex organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a benzylidene group, and a morpholine moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5E)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(morpholin-4-yl)propyl]propanamide typically involves the condensation of appropriate thiazolidinone derivatives with benzaldehyde derivatives under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(5E)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(morpholin-4-yl)propyl]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiazolidinone derivatives.

    Substitution: Formation of substituted thiazolidinone derivatives with various functional groups.

Scientific Research Applications

3-[(5E)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(morpholin-4-yl)propyl]propanamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-[(5E)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(morpholin-4-yl)propyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(5E)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)propanamide
  • 3-[(5E)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)propanamide

Uniqueness

3-[(5E)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(morpholin-4-yl)propyl]propanamide is unique due to the presence of the morpholine moiety, which can enhance its solubility and bioavailability. This structural feature distinguishes it from other similar compounds and may contribute to its distinct biological and chemical properties.

Properties

Molecular Formula

C20H25N3O3S2

Molecular Weight

419.6 g/mol

IUPAC Name

3-[(5E)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-morpholin-4-ylpropyl)propanamide

InChI

InChI=1S/C20H25N3O3S2/c24-18(21-8-4-9-22-11-13-26-14-12-22)7-10-23-19(25)17(28-20(23)27)15-16-5-2-1-3-6-16/h1-3,5-6,15H,4,7-14H2,(H,21,24)/b17-15+

InChI Key

VXMOKXBJRMKILQ-BMRADRMJSA-N

Isomeric SMILES

C1COCCN1CCCNC(=O)CCN2C(=O)/C(=C\C3=CC=CC=C3)/SC2=S

Canonical SMILES

C1COCCN1CCCNC(=O)CCN2C(=O)C(=CC3=CC=CC=C3)SC2=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.